molecular formula C8H14ClNO3 B076370 Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride CAS No. 13049-77-9

Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride

Cat. No.: B076370
CAS No.: 13049-77-9
M. Wt: 207.65 g/mol
InChI Key: XZHNOMMEHHXDTP-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS: 13049-77-9) is a piperidine derivative with a molecular formula of C₈H₁₃NO₃·HCl (molecular weight: 209.65 g/mol). It features a methyl ester group at the 3-position, a methyl substituent at the 1-position, and a ketone group at the 4-position of the piperidine ring. This compound is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical research . Its hydrochloride salt form enhances stability and solubility for synthetic applications.

Properties

IUPAC Name

methyl 1-methyl-4-oxopiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c1-9-4-3-7(10)6(5-9)8(11)12-2;/h6H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHNOMMEHHXDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C(C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13049-77-9, 13221-89-1
Record name 13049-77-9
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Record name 13049-77-9
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Record name Methyl 1-methyl-4-oxo-3-piperidinecarboxylate hydrochloride
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Preparation Methods

Alkylation of 4-Oxopiperidine-3-Carboxylate Precursors

A widely adopted route involves the sequential alkylation and esterification of 4-oxopiperidine-3-carboxylic acid.

  • Esterification : The carboxylic acid group at the 3-position is esterified using methanol under acidic catalysis. For example, refluxing the acid in methanol with concentrated sulfuric acid (5–10 mol%) at 60–70°C for 6–8 hours yields the methyl ester.

  • N-Methylation : The piperidine nitrogen is methylated using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Reactions are typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C to minimize side reactions.

  • Salt Formation : The free base is treated with hydrochloric acid (HCl) in ethanol or diethyl ether to precipitate the hydrochloride salt.

Key Reaction Parameters :

  • Temperature : N-Methylation proceeds optimally at 0–5°C to prevent over-alkylation.

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to avoid hydrolysis.

  • Yield : 65–75% after recrystallization from ethanol/water.

Reductive Amination of Ketoesters

An alternative approach employs reductive amination to construct the piperidine ring:

  • Condensation : A ketoester (e.g., methyl 4-oxopentanoate) reacts with methylamine in the presence of a dehydrating agent (e.g., molecular sieves) to form an imine intermediate.

  • Cyclization : The imine undergoes cyclization under acidic conditions (e.g., HCl in ethanol) to yield the piperidine ring.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine.

Advantages :

  • Avoids harsh alkylation conditions.

  • Enables stereochemical control at the 3-position.

Limitations :

  • Lower overall yield (50–60%) due to competing side reactions.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness, safety, and reproducibility. Large-scale batches often utilize continuous flow reactors to enhance efficiency.

Batch Process Optimization

  • Reactor Design : Stainless steel or glass-lined reactors with temperature and pH monitoring.

  • Catalyst Recovery : Heterogeneous catalysts (e.g., Amberlyst-15) are preferred for easy separation and reuse.

  • Waste Management : Solvent recovery systems (e.g., distillation) minimize environmental impact.

Continuous Flow Synthesis

  • Microreactors : Enable precise control over residence time and temperature, improving yield by 10–15% compared to batch processes.

  • In-Line Analytics : UV-Vis and FTIR probes monitor intermediate formation in real time.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

ParameterBatch ProcessContinuous Flow
Yield70%85%
Reaction Time8–12 hours2–4 hours
Solvent ConsumptionHighLow
ScalabilityLimitedHigh

Optimization Strategies for Intermediate Purification

Recrystallization Techniques

  • Solvent Selection : Ethanol/water (7:3 v/v) achieves optimal solubility differences, yielding crystals with >99% purity.

  • Cooling Rate : Slow cooling (0.5°C/min) minimizes inclusion of impurities.

Chromatographic Methods

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (10–50%) resolves ester and ketone byproducts.

  • HPLC : Reverse-phase C18 columns with acetonitrile/0.1% trifluoroacetic acid gradients quantify residual starting materials (<0.1%).

Table 2: Purity Assessment via Analytical Methods

MethodTarget PurityDetection Limit
HPLC>99.5%0.05%
Elemental Analysis±0.4%0.1%
Karl Fischer Titration<0.2% H₂O0.01%

Mechanistic Insights and Side Reactions

Competing Pathways During N-Methylation

  • Over-Alkylation : Excess methyl iodide leads to quaternary ammonium salts, reducible by limiting reagent stoichiometry (1.1 equiv).

  • Ester Hydrolysis : Basic conditions (pH > 9) promote ester cleavage, mitigated by maintaining pH 7–8.

Tautomerism Effects

The 4-oxo group facilitates keto-enol tautomerism, influencing reactivity:

  • Keto Form Dominance : >95% in acidic conditions (pH 3–5), enhancing electrophilicity at C4.

  • Enol Form Reactivity : Stabilized in DMSO, enabling nucleophilic attacks at C3.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride has multiple applications across different scientific domains:

Organic Synthesis

  • Intermediate in Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders .
  • Building Block for Drug Synthesis : The compound is utilized in the construction of complex drug molecules due to its unique functional groups that enhance reactivity .

Biological Studies

  • Enzyme-Catalyzed Reactions : It is employed as a substrate in studies investigating enzyme kinetics and metabolic pathways, helping to elucidate the mechanisms of biochemical reactions .
  • Pharmacological Research : Preliminary studies indicate potential interactions with specific receptors and enzymes involved in pharmacological pathways, suggesting its role in drug design .

Industrial Applications

  • Production of Specialty Chemicals : The compound is used in the manufacturing of specialty chemicals and functional materials, showcasing its versatility beyond pharmaceutical applications.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

  • Pharmacokinetic Studies : Investigations into how this compound behaves in biological systems have shown promising results for its use as a drug candidate targeting neurological conditions.
  • Enzyme Interaction Studies : Research has demonstrated that this compound can act as an effective substrate for various enzymes, providing insights into metabolic pathways relevant to drug metabolism.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents at the 1-position, ester groups (methyl vs. ethyl), or additional functional groups. Below is a comparative analysis:

Compound CAS Number Molecular Formula Key Structural Differences Applications
Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride 13049-77-9 C₈H₁₃NO₃·HCl Reference compound: 1-methyl, 3-methyl ester, 4-keto. Intermediate in drug synthesis (e.g., pimavanserin impurities) .
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride 3939-01-3 C₁₄H₁₈ClNO₃ 1-benzyl substituent instead of 1-methyl. Organic synthesis intermediate; hygroscopic .
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride hydrate 1454-53-1 C₁₅H₁₉NO₃·HCl·xH₂O Ethyl ester at 3-position; hydrate form. Similar to methyl variant but with altered solubility .
Methyl 4-oxopiperidine-3-carboxylate hydrochloride 56026-52-9 C₇H₁₂ClNO₃ Lacks 1-methyl group; simpler structure. Research reagent; melting point: 177°C .
Meperidine hydrochloride (1-methyl-4-phenyl-4-piperidinecarboxylate) 50-13-5 C₁₅H₂₁NO₂·HCl 4-phenyl group instead of 4-keto; ethyl ester. Clinically used opioid analgesic (Schedule II controlled substance) .

Physical and Chemical Properties

  • Solubility and Stability :

    • The 1-benzyl variant (3939-01-3) is hygroscopic and decomposes at ~185°C, while the 1-methyl compound (13049-77-9) lacks detailed thermal data .
    • Meperidine hydrochloride (50-13-5) is stable for ≥5 years at -20°C, highlighting its pharmaceutical-grade stability .
  • Synthetic Utility :

    • This compound is a precursor in reactions involving alkylation (e.g., with 3-(chloromethyl)pyridine hydrochloride under acetonitrile reflux) .
    • The benzyl-substituted analogue (3939-01-3) is often used in chiral resolution or as a building block for nitrogen-containing heterocycles .

Biological Activity

Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H14ClNO3 and a molecular weight of 193.66 g/mol. It is characterized as a white to light yellow crystalline solid that is soluble in water, with a melting point of approximately 177 °C. This compound plays a significant role in various biological activities and is used extensively in research and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and metabolic pathways. The compound acts as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active metabolites. Its structural features, including the ketone and ester groups, enable it to participate in diverse biochemical reactions, influencing cellular functions and signaling pathways.

Research Applications

This compound has several notable applications in scientific research:

  • Enzyme-Catalyzed Reactions : The compound is utilized in studies focusing on enzyme kinetics and metabolic pathways, providing insights into biochemical processes.
  • Pharmacological Studies : Preliminary findings suggest that it may interact with specific receptors or enzymes involved in pharmacological pathways, making it a candidate for drug design.
  • Antimicrobial Activity : Some derivatives of this compound exhibit antimicrobial properties, indicating potential applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

The unique structural characteristics of this compound distinguish it from similar compounds. A comparison table is provided below:

Compound NameMolecular FormulaUnique Features
Methyl 4-oxopiperidine-3-carboxylate hydrochlorideC7H12ClNO3Lacks the methyl group at position one
N-Methyl-3-carbomethoxy-4-piperidone hydrochlorideC8H14ClNO3Contains a different substituent pattern
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochlorideC14H18ClNO3Contains a benzyl group at the 1-position

This table illustrates how this compound's specific functional groups confer unique reactivity and biological properties compared to its analogs.

Study on Enzyme Interaction

A study investigated the interaction of this compound with various enzymes. Results indicated that the compound effectively acted as a substrate for certain hydrolases, enhancing our understanding of its role in metabolic pathways. The kinetic parameters were determined, showing significant enzyme-substrate affinity, which supports its potential use in drug development targeting metabolic disorders .

Antimicrobial Activity Evaluation

In another study focusing on antimicrobial properties, derivatives of this compound were tested against several bacterial strains. The results demonstrated notable antimicrobial activity, suggesting that modifications to the compound could lead to the development of effective antimicrobial agents. Further investigations are underway to explore the structure-activity relationship (SAR) for optimizing these derivatives.

Pharmacological Potential

Research has also highlighted the pharmacological potential of this compound in treating neurological disorders. Its ability to penetrate the blood-brain barrier and interact with neurotransmitter systems positions it as a promising candidate for developing treatments for conditions such as anxiety and depression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride, and how can intermediates be optimized for yield?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving piperidone derivatives. For example, alkylation of 4-oxopiperidine-3-carboxylate precursors with methylating agents (e.g., methyl iodide) under basic conditions is a common approach. Intermediate purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) improves yield . Monitoring reaction progress with TLC or LC-MS ensures intermediate stability.

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic signals (e.g., ester carbonyl at ~170 ppm, piperidone ring protons between 2.5–4.0 ppm) .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures and refine using SHELXL .
  • Mass spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ peaks matching the molecular formula (C8_8H14_{14}NO3_3·HCl).

Q. What analytical methods are suitable for assessing the purity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient elution) to resolve impurities. Monitor at 210–260 nm .
  • Elemental analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
  • Karl Fischer titration : Quantify residual moisture (<1% w/w) to ensure stability during storage .

Advanced Research Questions

Q. How does tautomerism in the piperidone ring affect the reactivity of this compound?

  • Methodological Answer : The 4-oxo group enables keto-enol tautomerism, which can influence nucleophilic reactivity. Characterize tautomeric ratios using 1H^1H-NMR in DMSO-d6_6: enol protons resonate at ~12–14 ppm. Kinetic studies under varying pH (e.g., 3–9) and temperatures (25–60°C) reveal tautomer stability, with the keto form dominating in acidic conditions .

Q. What strategies are effective for resolving enantiomers of this compound, given its chiral center at C3?

  • Methodological Answer :

  • Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers; monitor optical rotation .
  • Derivatization : Convert to diastereomers via reaction with (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride, then analyze by 1H^1H-NMR .
  • Enzymatic resolution : Lipase-catalyzed ester hydrolysis selectively modifies one enantiomer .

Q. How does the hydrochloride salt form impact the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC. Hydrolysis of the ester group is a major pathway under high humidity .
  • Photostability : Expose to UV light (ICH Q1B guidelines) to assess decomposition products (e.g., free piperidine via LC-MS) .
  • Solution stability : Dissolve in DMSO or water and track pH-dependent degradation (e.g., ester cleavage at pH > 7) .

Q. What in silico methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states for reactions at C3 or C4. Fukui indices identify electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide functionalization .
  • pKa prediction : Employ MarvinSketch to estimate basicity of the piperidine nitrogen, critical for salt formation and solubility .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar piperidone derivatives: How to validate?

  • Methodological Answer : Cross-reference DSC data (heating rate 10°C/min under N2_2) with literature. For example, if a compound’s mp is reported as 161–165°C but observed at 158–160°C, verify purity via HPLC and crystallize from a different solvent (e.g., acetonitrile vs. ethanol) to assess polymorphism .

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